chemical structure and properties of 8-(Chloromethyl)-6-fluoroquinoline
chemical structure and properties of 8-(Chloromethyl)-6-fluoroquinoline
8-(Chloromethyl)-6-fluoroquinoline: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic functionalization of heterocycles is paramount for developing high-affinity drug candidates. 8-(Chloromethyl)-6-fluoroquinoline (CAS: 1343626-64-1) represents a highly specialized, bifunctional building block. By combining the metabolic stability and electronic modulation of a fluorine atom with the electrophilic reactivity of a chloromethyl group, this intermediate serves as a critical node in the synthesis of complex quinoline-based pharmacophores, particularly in the development of kinase inhibitors and antimicrobial agents.
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative data of 8-(Chloromethyl)-6-fluoroquinoline is essential for predicting its behavior in synthetic workflows.
| Parameter | Specification |
| Chemical Name | 8-(Chloromethyl)-6-fluoroquinoline |
| CAS Number | 1343626-64-1 |
| Molecular Formula | C10H7ClFN |
| Molecular Weight | 195.62 g/mol |
| Structural Class | Halogenated Heterocycle (Quinoline Derivative) |
| Primary Application | Electrophilic intermediate for SN2 derivatization |
Mechanistic Insights: The Synergistic Effect of Fluorine and Chloromethyl Groups
The architectural value of this molecule lies in its dual-functional nature:
-
Fluorine at C6: The incorporation of fluorine is a well-established tactic to enhance ligand binding and metabolic stability. Fluorine's high electronegativity lowers the pKa of the adjacent quinoline nitrogen, which can optimize the molecule's membrane permeability. Furthermore, the C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism, prolonging the half-life of downstream drug candidates 1.
-
Chloromethyl at C8: The chloromethyl moiety acts as a highly reactive electrophilic handle. The adjacent electron-deficient quinoline ring stabilizes the transition state during nucleophilic attack, making the benzylic carbon exceptionally susceptible to SN2 displacement by amines, thiols, and alcohols 2.
Synthetic Methodologies: From Precursor to Active Intermediate
The generation of 8-(chloromethyl)-6-fluoroquinoline is typically achieved via a Wohl-Ziegler-type radical chlorination of 6-fluoro-8-methylquinoline. While N-Bromosuccinimide (NBS) is more common for benzylic bromination, N-Chlorosuccinimide (NCS) is specifically selected here to yield the benzylic chloride, which is often preferred for its balance of stability and reactivity during multi-step syntheses 3.
Synthetic workflow for the functionalization of 8-(Chloromethyl)-6-fluoroquinoline.
Experimental Protocols
Protocol A: Radical Chlorination (Synthesis of the Intermediate) Objective: Convert 6-fluoro-8-methylquinoline to 8-(chloromethyl)-6-fluoroquinoline via a self-validating radical chain mechanism.
-
Substrate Preparation: Dissolve 6-fluoro-8-methylquinoline (1.0 eq) and NCS (1.1 eq) in anhydrous trifluorotoluene (PhCF3). Causality: PhCF3 is selected as an environmentally benign alternative to carbon tetrachloride; it lacks abstractable hydrogen atoms, ensuring the solvent does not quench the radical chain.
-
Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq) to the mixture. Heat the reaction to 85°C under an inert argon atmosphere. Causality: At ~65°C, AIBN undergoes thermal homolysis to generate isobutyronitrile radicals, which abstract chlorine from NCS to initiate the propagation cycle.
-
Propagation & Self-Validation: Stir the mixture at reflux for 4–6 hours. Self-Validating Step: NCS is denser than PhCF3 and initially settles at the bottom. As the reaction proceeds, NCS is converted to succinimide, which is less dense than the solvent. The visual cue of succinimide floating to the surface provides an immediate, self-validating indicator of reaction progress.
-
Isolation: Cool the mixture to room temperature. Filter off the floating succinimide byproduct. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (hexanes/ethyl acetate) to isolate the pure product 4.
Protocol B: Downstream Derivatization (SN2 Amination) Objective: Attach a primary or secondary amine to the C8 position to construct a functionalized pharmacophore.
-
Activation: Dissolve 8-(chloromethyl)-6-fluoroquinoline (1.0 eq) in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that accelerates SN2 kinetics by poorly solvating the incoming nucleophile, thereby maximizing its effective reactivity.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the substitution, preventing the protonation (and subsequent deactivation) of the amine nucleophile without competing for the electrophilic carbon.
-
Nucleophilic Attack: Add the target amine (1.2 eq) dropwise at 0°C, then allow the system to warm to room temperature. Causality: Initiating the reaction at 0°C controls the exothermic nature of the SN2 displacement, minimizing off-target pathways such as elimination or bis-alkylation.
-
Workup: Monitor via LC-MS. Upon complete consumption of the benzylic chloride, quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane, dry the organic layer over Na2SO4, filter, and concentrate to yield the aminated quinoline derivative.
References
- "The Many Roles for Fluorine in Medicinal Chemistry", ACS Publications.
- "7-(Chloromethyl)quinoline hydrochloride", Benchchem.
- "A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS)", Benchchem.
- "Quinoline, 8-(chloromethyl)-6-fluoro- | 1343626-64-1", ChemicalBook.
